molecular formula C19H14FN3O3 B4239730 4-fluoro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide

4-fluoro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide

Cat. No. B4239730
M. Wt: 351.3 g/mol
InChI Key: OXTLXQWXSVTCLB-UHFFFAOYSA-N
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Description

4-fluoro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as AG879 and is a tyrosine kinase inhibitor. The purpose of

Mechanism of Action

The mechanism of action for 4-fluoro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide involves the inhibition of tyrosine kinases. Specifically, this compound targets the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR), both of which are overexpressed in many types of cancer cells. By inhibiting these receptors, it is possible to disrupt the signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis (programmed cell death). In vivo studies have shown that this compound can inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide in lab experiments is its specificity for tyrosine kinases. This compound is highly selective for EGFR and PDGFR, which makes it a useful tool for studying the role of these receptors in cancer biology. However, one limitation of using this compound is its potential toxicity. In vivo studies have shown that high doses of this compound can cause liver damage and other adverse effects.

Future Directions

There are several future directions for research on 4-fluoro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide. One direction is to study the efficacy of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate the potential use of this compound in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and administration schedule for this compound in order to minimize toxicity and maximize therapeutic efficacy.
Conclusion:
In conclusion, 4-fluoro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide is a chemical compound that has been studied for its potential use in scientific research as a tyrosine kinase inhibitor. This compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. While there are limitations to using this compound in lab experiments, further research is needed to fully understand its potential therapeutic applications.

Scientific Research Applications

4-fluoro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide has been studied for its potential use in scientific research as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a critical role in cell signaling and are often overexpressed in cancer cells. By inhibiting these enzymes, it is possible to disrupt the signaling pathways that promote cancer cell growth and proliferation.

properties

IUPAC Name

4-fluoro-N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3/c20-13-5-3-11(4-6-13)18(25)23-19-21-10-14-15(22-19)8-12(9-16(14)24)17-2-1-7-26-17/h1-7,10,12H,8-9H2,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTLXQWXSVTCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-fluoro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide
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4-fluoro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide
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4-fluoro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide
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4-fluoro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide
Reactant of Route 5
4-fluoro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide
Reactant of Route 6
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4-fluoro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide

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